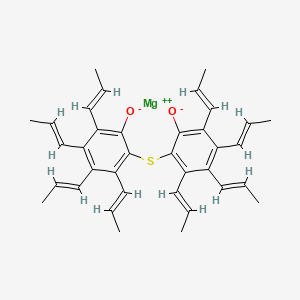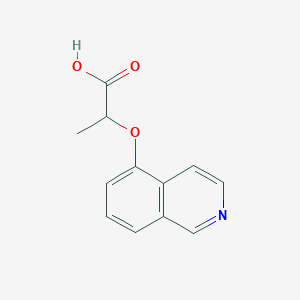![molecular formula C7H6CuO5 B13776062 Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]- CAS No. 69868-09-3](/img/structure/B13776062.png)
Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]- is a coordination compound that features copper ions coordinated with hydroxybenzoate ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]- typically involves the reaction of copper salts with hydroxybenzoic acid under controlled conditions. One common method involves dissolving copper(II) salts, such as copper(II) sulfate or copper(II) chloride, in water, followed by the addition of hydroxybenzoic acid. The reaction mixture is then stirred and heated to facilitate the formation of the coordination compound. The resulting product is usually isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product. Industrial methods may also optimize reaction conditions to improve yield and reduce production costs .
化学反応の分析
Types of Reactions
Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]- can undergo various chemical reactions, including:
Oxidation: The copper center in the compound can participate in oxidation reactions, where it may be oxidized to a higher oxidation state.
Reduction: Conversely, the copper center can also be reduced to a lower oxidation state.
Substitution: The hydroxybenzoate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine may be employed.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by altering the pH of the reaction mixture.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of copper(III) complexes, while reduction may yield copper(I) complexes. Substitution reactions can produce a variety of copper coordination compounds with different ligands .
科学的研究の応用
Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other copper coordination compounds and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents, particularly for its potential anticancer effects.
Industry: It is used in the production of advanced materials and as a component in certain industrial processes
作用機序
The mechanism by which Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]- exerts its effects involves its interaction with molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the generation of reactive oxygen species (ROS), which induce oxidative stress and apoptosis in cancer cells. The compound may also interact with cellular proteins and enzymes, disrupting their normal functions and leading to cell death .
類似化合物との比較
Similar Compounds
Copper(II) 2-hydroxy-1-naphthaldehyde Complexes: These compounds also exhibit anticancer properties and generate ROS to induce cell death.
Copper(II)–Potassium Complexes: These coordination compounds have been studied for their structural and functional properties
Uniqueness
Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]- is unique due to its specific coordination environment and the presence of hydroxybenzoate ligands. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
69868-09-3 |
|---|---|
分子式 |
C7H6CuO5 |
分子量 |
233.67 g/mol |
IUPAC名 |
copper;2-carboxy-5-hydroxyphenolate;hydroxide |
InChI |
InChI=1S/C7H6O4.Cu.H2O/c8-4-1-2-5(7(10)11)6(9)3-4;;/h1-3,8-9H,(H,10,11);;1H2/q;+2;/p-2 |
InChIキー |
MZCSXSKMYAZJHK-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=C(C=C1O)[O-])C(=O)O.[OH-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


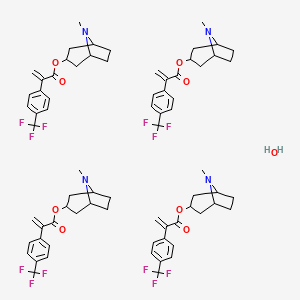
![3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)-](/img/structure/B13775995.png)

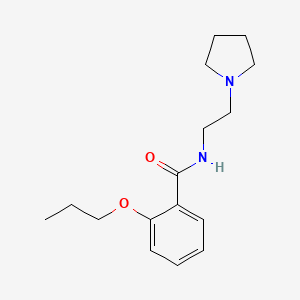
![[5-(dimethylamino)-2-(pyridin-3-yldiazenyl)phenyl] N,N-dimethylcarbamate](/img/structure/B13776007.png)

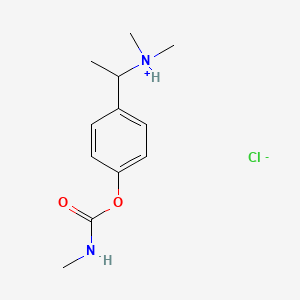

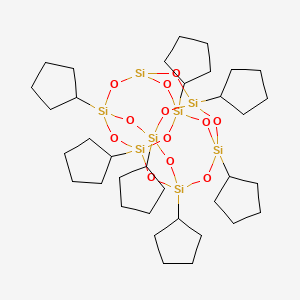
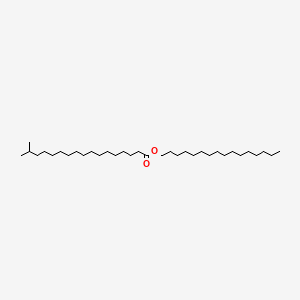
![(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane](/img/structure/B13776042.png)

